2-hydroxy-3-methyl-2-(trifluoromethyl)butanoic acid
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Overview
Description
The compound with the chemical formula OC(C(=O)O)(C©C)C(F)(F)F is a fluorinated organic molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OC(C(=O)O)(C©C)C(F)(F)F typically involves the introduction of the trifluoromethyl group into an organic molecule. One common method is the reaction of a suitable precursor with a trifluoromethylating agent under controlled conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of OC(C(=O)O)(C©C)C(F)(F)F may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
OC(C(=O)O)(C©C)C(F)(F)F: can undergo various chemical reactions, including:
Oxidation: The carboxyl group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxyl group may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
OC(C(=O)O)(C©C)C(F)(F)F: has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It can be used as a probe to study biological processes involving fluorinated compounds.
Medicine: The unique properties of the trifluoromethyl group make the compound a potential candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties, such as increased stability and resistance to degradation.
Mechanism of Action
The mechanism by which OC(C(=O)O)(C©C)C(F)(F)F exerts its effects depends on its specific application. In biological systems, the trifluoromethyl group can interact with enzymes and receptors, altering their activity and function. The carboxyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Trifluoroacetic acid (CF3COOH): Similar in structure but lacks the isopropyl group.
Trifluoromethylbenzene (C6H5CF3): Contains a trifluoromethyl group attached to a benzene ring.
Trifluoromethylmethane (CF3CH3): A simpler compound with a trifluoromethyl group attached to a methane molecule.
Uniqueness
OC(C(=O)O)(C©C)C(F)(F)F: is unique due to the presence of both the trifluoromethyl group and the carboxyl group in the same molecule. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-hydroxy-3-methyl-2-(trifluoromethyl)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O3/c1-3(2)5(12,4(10)11)6(7,8)9/h3,12H,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFONSQDXLSELQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1823842-47-2 |
Source
|
Record name | 2-hydroxy-3-methyl-2-(trifluoromethyl)butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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